(2S,6S)-2,6-Diaminoheptanedioic acid-13C7,15N2

Description

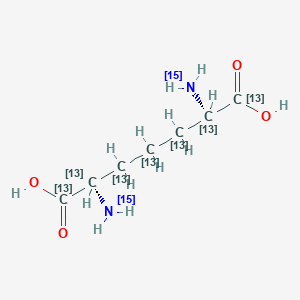

This compound is a stereospecific, isotopically labeled derivative of heptanedioic acid, featuring dual ¹⁵N-labeled azanyl (NH₂) groups at the 2S and 6S positions and uniform ¹³C enrichment across all seven carbons. Its synthesis likely involves advanced isotopic incorporation techniques, such as using ¹³C-enriched precursors and ¹⁵N-labeled amines, followed by stereocontrolled assembly. The isotopic labeling enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic tracing studies, where precise tracking of molecular behavior is critical .

Properties

Molecular Formula |

C7H14N2O4 |

|---|---|

Molecular Weight |

199.13 g/mol |

IUPAC Name |

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid |

InChI |

InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

GMKMEZVLHJARHF-XEWADIPKSA-N |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][13C@@H]([13C](=O)O)[15NH2] |

Canonical SMILES |

C(CC(C(=O)O)N)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves multiple steps, including the incorporation of isotopically labeled atoms. The general synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials that contain isotopically labeled nitrogen and carbon atoms.

Reaction Steps:

Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired stereochemistry (2S,6S).

Industrial Production Methods

Industrial production of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

Substitution: The azanyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid has a wide range of scientific research applications, including:

Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific isotopic labeling.

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid involves its interaction with molecular targets and pathways. The isotopically labeled atoms allow for precise tracking and analysis of the compound’s behavior in various systems. This includes binding to specific enzymes or receptors, influencing biochemical pathways, and altering cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Non-isotopic analogs: (2R,6S)- and (2S,6R)-Heptanedioic Acid Derivatives

The non-isotopic analogs described in (e.g., compounds 9 and 11) share the heptanedioic acid backbone but differ in stereochemistry and substituents. For example:

- Compound 9 : (2R,6S)-dibenzyl ester with benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) protecting groups.

- Compound 11 : (2S,6R)-dibenzyl ester with Fmoc-D-Glu-OBzl and Z-protected amines.

Key Differences :

Isotopic Labeling: The target compound’s ¹³C/¹⁵N labeling enables distinct analytical applications (e.g., isotope dilution MS) compared to non-labeled analogs, which are primarily used in synthetic intermediates or chiral resolution studies.

Synthesis Complexity : Introducing isotopic labels requires specialized reagents (e.g., ¹³C-enriched starting materials, ¹⁵N-ammonia derivatives) and rigorous purification to avoid isotopic dilution, unlike the straightforward protection/deprotection steps in .

Isotopically Labeled Perfluorinated Acids ()

These are used as internal standards for environmental or bioanalytical quantification.

Comparative Analysis :

| Property | Target Compound | M7PFUdA (¹³C7-PFUdA) |

|---|---|---|

| Core Structure | Heptanedioic acid with diamino groups | Perfluoro-undecanoic acid |

| Isotopes | ¹³C7, ¹⁵N2 | ¹³C7 |

| Applications | Metabolic studies, chiral NMR probes | Environmental contaminant quantification |

| Synthetic Challenges | Dual isotope incorporation, stereocontrol | Fluorination efficiency, chain length control |

Research Findings and Data

Spectral Characteristics

- ¹³C NMR : The uniform ¹³C labeling simplifies peak assignment compared to partially labeled analogs. For example, the perfluoro-¹³C7 acid in shows split peaks due to adjacent ¹³C-¹²C coupling, whereas the target compound’s fully ¹³C-enriched backbone eliminates this complexity .

- ¹⁵N NMR: The ¹⁵N-labeled azanyl groups provide distinct chemical shifts (~30–50 ppm for NH₂), absent in non-labeled analogs like compound 9 .

Stability and Reactivity

For instance:

- Hydrolysis Rates: The target compound’s ¹³C-enriched carboxyl groups may exhibit slightly slower hydrolysis than non-labeled analogs due to kinetic isotope effects (KIE ≈ 1.03–1.05) .

Biological Activity

(2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is a chemically modified amino acid that has garnered attention for its potential biological activities. This compound features nitrogen isotopes and deuterium labeling, which may influence its metabolic pathways and interactions in biological systems. Understanding its biological activity is crucial for applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C7H14N2O4

- Molecular Weight : 174.20 g/mol

- Isotopic Composition : Contains two nitrogen-15 isotopes and seven carbon-13 isotopes.

The biological activity of (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid is primarily linked to its role as a substrate in metabolic pathways. It may act as a precursor for the synthesis of various biomolecules including neurotransmitters and proteins. The incorporation of stable isotopes allows for tracing studies to assess metabolic fates and interactions in vivo.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains due to its structural similarity to amino acids utilized by bacteria for growth.

- Neuroprotective Properties : The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Its ability to modulate neurotransmitter levels may contribute to its protective effects on neuronal cells.

- Anti-inflammatory Effects : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Neuroprotective | Reduced apoptosis in neuronal cells | |

| Anti-inflammatory | Decreased IL-6 production |

Case Study 1: Neuroprotective Effects

In a study involving cultured neuronal cells exposed to oxidative stress, treatment with (2S,6S)-2,6-bis(15N)(azanyl)(1,2,3,4,5,6,7-13C7)heptanedioic acid resulted in a significant reduction in cell death compared to untreated controls. The mechanism was attributed to enhanced antioxidant defenses mediated by the compound.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of the compound against various Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone against E. coli and Staphylococcus aureus when tested using agar diffusion methods.

Research Findings

Recent research has focused on the isotopic labeling properties of this compound to better understand its metabolic pathways. Studies utilizing mass spectrometry have shown that the incorporation of nitrogen-15 enhances the detection sensitivity of metabolites derived from this compound in biological samples.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.